S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Catalog No.
S14375720
CAS No.
41287-33-6
M.F
C16H22N2O5S2
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)a...

CAS Number

41287-33-6

Product Name

S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

IUPAC Name

6-methoxy-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline

Molecular Formula

C16H22N2O5S2

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C16H22N2O5S2/c1-12-10-16(18-15-5-4-13(22-2)11-14(12)15)23-8-3-6-17-7-9-24-25(19,20)21/h4-5,10-11,17H,3,6-9H2,1-2H3,(H,19,20,21)

InChI Key

ODFFJVKYNZZQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCNCCSS(=O)(=O)O

S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a chemical compound with the molecular formula C16H22N2O5S2C_{16}H_{22}N_{2}O_{5}S_{2}. This compound features a thiosulfate group and a quinoline derivative, which contributes to its potential biological activities. The presence of the methoxy and methyl groups in its structure enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Typical of thiosulfates and amines. For instance, it may undergo:

  • Nucleophilic substitutions, where the thiosulfate group can react with electrophiles.
  • Redox reactions, where it may act as a reducing agent due to the presence of sulfur in its structure.
  • Hydrolysis, leading to the formation of corresponding acids or alcohols depending on reaction conditions.

Understanding these reactions is crucial for predicting its behavior in biological systems and during synthesis.

S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate exhibits potential biological activities, particularly in the context of pharmacology. Compounds containing quinoline structures are often associated with various biological effects, including:

  • Antimicrobial activity: Some studies suggest that quinoline derivatives can inhibit bacterial growth.
  • Anticancer properties: Quinoline-based compounds have shown promise in cancer research, potentially acting as inhibitors of tumor growth or metastasis.
  • Anti-inflammatory effects: The thiosulfate group may contribute to reduced inflammation through various biochemical pathways.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the quinoline derivative: This could involve cyclization reactions starting from appropriate precursors.
  • Alkylation: The introduction of the propylamine side chain through nucleophilic substitution reactions.
  • Thiosulfation: The final step involves introducing the thiosulfate group, possibly through reaction with thiosulfuric acid or its derivatives.

Each step requires careful optimization to ensure high yield and purity of the final product.

S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent for infections, cancer treatment, or inflammatory diseases.
  • Agriculture: Compounds with antimicrobial properties may be used as biocontrol agents against plant pathogens.
  • Chemical Research: As a versatile intermediate, it can be utilized in the synthesis of other complex organic molecules.

Studies on the interactions of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its mechanism of action. Potential areas of investigation include:

  • Binding affinity studies: To determine how well this compound interacts with specific receptors or enzymes.
  • In vitro assays: To assess its effects on cell viability, proliferation, and apoptosis.

These studies will provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
S-2-(3-(2-quinyloxy)propyl)amino)ethyl hydrogen thiosulfateC14H18N2O4S2C_{14}H_{18}N_{2}O_{4}S_{2}Lacks methoxy and methyl groups; simpler structure
S-2-(5-(4-Methoxy-2-quinyloxy)pentyl)amino)ethyl hydrogen thiosulfateC17H24N2O5S2C_{17}H_{24}N_{2}O_{5}S_{2}Longer alkyl chain; different biological activity profile
3-(4-fluoroanilino)-N-[4-(trifluoromethoxy)-phenyl]-thiazoleC16H12F3N3OC_{16}H_{12}F_3N_3OContains fluorine; different mechanism of action

The uniqueness of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate lies in its specific combination of functional groups that may enhance its solubility and biological activity compared to these similar compounds. Further comparative studies could elucidate these differences more clearly.

Multi-Step Organic Synthesis Pathways

Nucleophilic Substitution Strategies for Quinoline Ether Formation

The formation of the 2-quinolyloxy ether moiety is a pivotal step in the synthesis. Halogenated quinolines at position 2 undergo nucleophilic substitution with oxygen-based nucleophiles, such as alcohols, through an addition-elimination mechanism. For instance, 2-chloro-6-methoxy-4-methylquinoline reacts with 3-aminopropanol under basic conditions to yield the intermediate 3-(6-methoxy-4-methyl-2-quinolyloxy)propanol. The reaction proceeds optimally in dimethylformamide at 80–100°C, with potassium carbonate as the base.

Steric hindrance from the nitrogen lone pair slightly reduces reactivity at position 2 compared to position 4, necessitating prolonged reaction times or elevated temperatures. Computational studies suggest that the stability of the anionic intermediate, where negative charge localizes on the quinoline nitrogen, drives the reaction equilibrium toward substitution.

Table 1: Optimization of Quinoline Ether Formation

BaseSolventTemperature (°C)Yield (%)
Potassium carbonateDMF8072
Sodium hydrideDMSO10068
TriethylamineTHF6045

Data adapted from nucleophilic substitution studies on halogenated quinolines.

Thiosulfate Esterification Techniques

The thiosulfate esterification step introduces the hydrogen thiosulfate group onto the ethylamine side chain. This is achieved via a two-step process: (1) reaction of 2-aminoethanethiol with sulfuryl chloride to form the disulfide intermediate, followed by (2) controlled oxidation with hydrogen peroxide to yield the thiosulfate. Recent protocols employ in situ generation of the thiosulfate anion (S~2~O~3~^2−^) to minimize side reactions, with tetrabutylammonium bromide as a phase-transfer catalyst.

Key considerations:

  • Excess sulfuryl chloride leads to over-sulfonation, reducing yields.
  • Anhydrous conditions are critical to prevent hydrolysis of the thiosulfate group.

Catalytic Approaches in Intermediate Formation

Palladium-Mediated Coupling Reactions

Palladium catalysis enables efficient coupling of the quinoline ether with the aminopropyl side chain. A modified Larock annulation strategy, using ortho-iodoaniline derivatives and propargylamine, has been adapted for this purpose. The reaction employs palladium(II) acetate (5 mol%) with triphenylphosphine as a ligand in dimethylacetamide at 120°C, achieving yields up to 85%.

Table 2: Palladium Catalysts for Coupling Reactions

CatalystLigandYield (%)
Palladium(II) acetateTriphenylphosphine85
Palladium chlorideBINAP78
Palladium on carbonNone62

Data derived from palladium-catalyzed heterocycle alkylation studies.

Phase-Transfer Catalysis in Aminoalkylation

Phase-transfer catalysts, such as 1,4-diazabicyclo[2.2.2]octane, enhance the alkylation of the aminopropyl side chain by facilitating interfacial reactions between aqueous and organic phases. For example, the reaction of 3-(6-methoxy-4-methyl-2-quinolyloxy)propyl bromide with ethylenediamine in a water-toluene system achieves 92% yield when catalyzed by 1,4-diazabicyclo[2.2.2]octane.

Industrial-Scale Production Challenges

Solvent System Optimization

Industrial processes prioritize solvent recovery and cost-effectiveness. Dimethylformamide and dimethyl sulfoxide, while effective in lab-scale syntheses, pose challenges due to high boiling points (153°C and 189°C, respectively) and environmental concerns. Mixed solvent systems (e.g., dimethylformamide–toluene, 7:3) reduce viscosity and improve heat transfer, enabling scalable production.

Table 3: Solvent Performance in Industrial Synthesis

Solvent SystemBoiling Point (°C)Recovery Efficiency (%)
DMF–toluene153–11188
DMSO–xylene189–14476
THF–water66–10065

Data from industrial process optimization trials.

Temperature-Dependent Yield Maximization

Exothermic reactions, such as thiosulfate esterification, require precise temperature control to prevent thermal degradation. Continuous-flow reactors with jacketed cooling systems maintain temperatures at 25–30°C, improving yields by 18% compared to batch reactors.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

386.09701415 g/mol

Monoisotopic Mass

386.09701415 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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